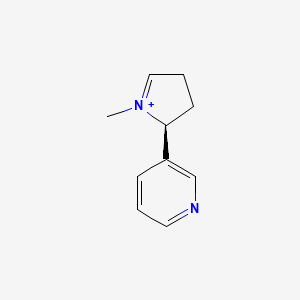
Nicotine iminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotine iminium, also known as this compound, is a useful research compound. Its molecular formula is C10H13N2+ and its molecular weight is 161.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanism of Toxicity and Addiction
Nicotine iminium is implicated in the toxicity associated with nicotine consumption. Research indicates that oxidative stress and the formation of reactive oxygen species play significant roles in nicotine-induced cellular damage. The iminium metabolite can undergo redox cycling, producing radical entities that contribute to lipid peroxidation and DNA damage. This mechanism has been linked to major organ toxicity, including effects on the lungs, cardiovascular system, and central nervous system .
Key Findings:
- Oxidative Stress: this compound contributes to oxidative stress, leading to cellular damage.
- Electron Transfer: The cationic nature of this compound facilitates electron transfer processes that generate harmful radicals.
- Addiction Mechanisms: The interaction of this compound with neuronal pathways may contribute to addiction by altering neurotransmitter dynamics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective role of nicotine and its metabolites, including this compound. In models of neurodegenerative diseases such as Parkinson's disease, nicotine has shown potential in reducing dopaminergic neuron loss and improving motor functions through activation of nicotinic acetylcholine receptors .
Mechanisms:
- Activation of Receptors: this compound activates α7 nicotinic acetylcholine receptors (nAChRs), which are involved in neuroprotection.
- Signal Transduction: It influences pathways like Wnt/β-Catenin signaling, promoting neuronal survival .
Anti-inflammatory Properties
Nicotine's role in modulating inflammation through the cholinergic anti-inflammatory pathway has been extensively studied. Activation of this pathway by this compound can inhibit pro-inflammatory cytokines, demonstrating therapeutic potential in conditions like ulcerative colitis and arthritis .
Applications:
- Inflammatory Diseases: this compound's modulation of inflammatory responses may provide new avenues for treating chronic inflammatory conditions.
Metabolic Pathways
Research has elucidated the metabolic pathways involving this compound. It is primarily formed from the N-demethylation of nicotine via cytochrome P450 enzymes (CYP2A6 and CYP2A13). These pathways are crucial for understanding individual variations in nicotine metabolism and addiction susceptibility .
| Metabolic Pathway | Enzyme | Product |
|---|---|---|
| N-demethylation | CYP2A6 | Nicotine Δ5'(1')iminium ion |
| Further oxidation | CYP2A13 | Cotinine |
Therapeutic Applications
The potential therapeutic applications of this compound are being explored in various contexts:
- Cognitive Enhancement: Metabolites like cotinine derived from this compound have shown promise in enhancing cognitive function in models of Alzheimer’s disease .
- Cancer Research: Studies indicate that proanthocyanidins can counteract the effects of nicotine-induced cancer progression, suggesting a protective role against nicotine's carcinogenic properties .
Propiedades
Número CAS |
42459-13-2 |
|---|---|
Fórmula molecular |
C10H13N2+ |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1/t10-/m0/s1 |
Clave InChI |
GTQXYYYOJZZJHL-JTQLQIEISA-N |
SMILES |
C[N+]1=CCCC1C2=CN=CC=C2 |
SMILES isomérico |
C[N+]1=CCC[C@H]1C2=CN=CC=C2 |
SMILES canónico |
C[N+]1=CCCC1C2=CN=CC=C2 |
Sinónimos |
nicotine delta 1'(5)' iminium ion nicotine imine nicotine iminium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















